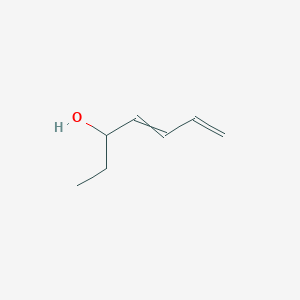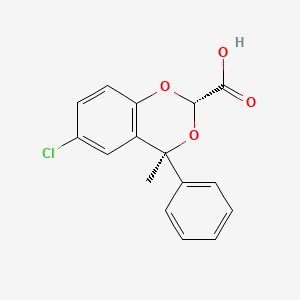
trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: is an organic compound that belongs to the class of benzodioxane derivatives. This compound is characterized by the presence of a benzodioxane ring system, which is a bicyclic structure consisting of a benzene ring fused to a dioxane ring. The compound also contains a carboxylic acid functional group, a chlorine atom, and a methyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxane Ring: This step involves the cyclization of a suitable precursor, such as a phenol derivative, with an appropriate diol under acidic conditions to form the benzodioxane ring.
Introduction of the Chlorine Atom: The chlorine atom can be introduced through a halogenation reaction, using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction, using reagents such as methyl chloride and aluminum chloride as a catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, which involves the reaction of the phenol derivative with carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed on the carboxylic acid group to form alcohols or aldehydes.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- The compound can be used as a building block in organic synthesis to create more complex molecules.
- It serves as a precursor for the synthesis of other benzodioxane derivatives with potential applications in materials science.
Biology:
- The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
- It can be used in the development of probes for biological imaging and diagnostics.
Medicine:
- Potential applications in drug discovery and development, particularly in designing molecules with specific pharmacological properties.
- It may serve as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry:
- The compound can be used in the production of specialty chemicals and intermediates for various industrial applications.
- It may find use in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain receptors or enzymes, modulating their activity. For example, the presence of the carboxylic acid group may enable the compound to act as an inhibitor of enzymes that require carboxylate recognition for their activity. Additionally, the benzodioxane ring system may facilitate interactions with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: Lacks the trans configuration, which may affect its chemical and biological properties.
4-Methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: Lacks the chlorine atom, which may influence its reactivity and interactions.
6-Chloro-4-phenyl-1,3-benzodioxan-2-carboxylic acid: Lacks the methyl group, which may alter its chemical behavior and biological activity.
Uniqueness:
- The trans configuration of the compound imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets.
- The presence of both the chlorine atom and the methyl group provides unique electronic and steric effects, making the compound distinct from its analogs.
Propiedades
Número CAS |
74271-49-1 |
|---|---|
Fórmula molecular |
C16H13ClO4 |
Peso molecular |
304.72 g/mol |
Nombre IUPAC |
(2S,4S)-6-chloro-4-methyl-4-phenyl-1,3-benzodioxine-2-carboxylic acid |
InChI |
InChI=1S/C16H13ClO4/c1-16(10-5-3-2-4-6-10)12-9-11(17)7-8-13(12)20-15(21-16)14(18)19/h2-9,15H,1H3,(H,18,19)/t15-,16-/m0/s1 |
Clave InChI |
UMBAPIWARGTVLV-HOTGVXAUSA-N |
SMILES isomérico |
C[C@@]1(C2=C(C=CC(=C2)Cl)O[C@@H](O1)C(=O)O)C3=CC=CC=C3 |
SMILES canónico |
CC1(C2=C(C=CC(=C2)Cl)OC(O1)C(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
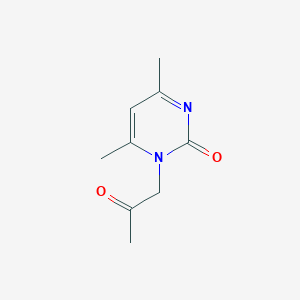

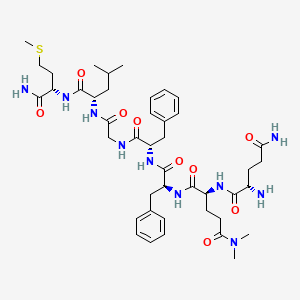
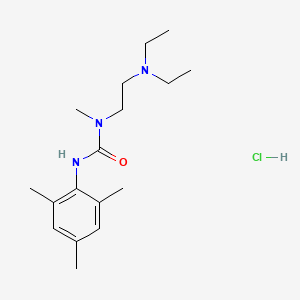
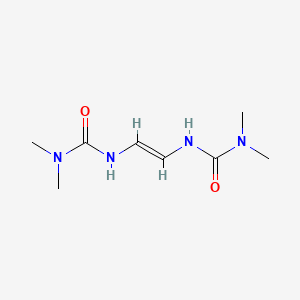

![Methyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14437890.png)
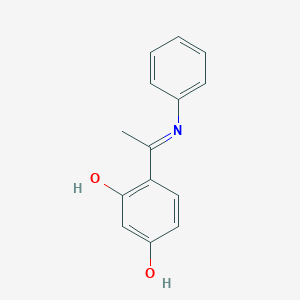

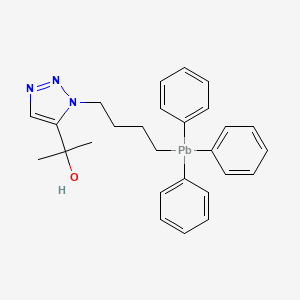
![(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B14437905.png)
